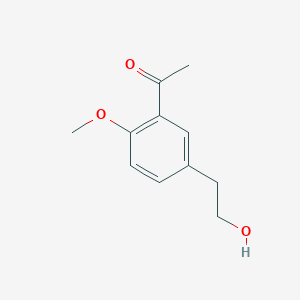

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

Description

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a phenyl ring with three key substituents:

- Ethanone group at position 1 (COCH₃).

- Methoxy group (-OCH₃) at position 2.

- 2-Hydroxyethyl group (-CH₂CH₂OH) at position 5.

Substituents like methoxy and hydroxyethyl influence electronic effects, solubility, and biological interactions.

Propriétés

IUPAC Name |

1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUXAPWBDFLFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627440 | |

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181115-16-2 | |

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Acylation of Substituted Benzene Derivatives

A plausible route involves Friedel-Crafts acylation of a pre-substituted benzene ring. For example, 2-methoxy-5-vinylphenol could serve as a precursor, where the vinyl group is subsequently hydroxylated to form the hydroxyethyl chain. However, the electron-donating methoxy group hinders electrophilic attack, necessitating Lewis acid catalysts like AlCl or ZnCl to activate the acetylating agent.

Procedure :

-

Protection of Phenolic -OH : The hydroxyl group in 2-methoxy-5-vinylphenol is protected as a methoxy ether using dimethyl sulfate in the presence of LiOH, as demonstrated in the synthesis of 2'-methoxyacetophenone.

-

Friedel-Crafts Acylation : The protected intermediate undergoes acylation with acetyl chloride in anhydrous dichloromethane, catalyzed by AlCl at 0–5°C.

-

Deprotection and Hydroxylation : The vinyl group is hydroxylated via hydroboration-oxidation (BH·THF, followed by HO/NaOH) to yield the hydroxyethyl substituent.

Challenges :

-

Low yields (<40%) due to competing side reactions at the 4-position.

-

Over-oxidation of the hydroxyethyl group during purification.

Reduction of Isocoumarin Precursors

Sodium Borohydride-Mediated Reduction

Search result outlines a method for synthesizing diol derivatives via NaBH reduction of 3-substituted isocoumarins. Adapting this approach, 3-(5-(2-hydroxyethyl)-2-methoxyphenyl)isocoumarin could be reduced to the target compound.

Procedure :

-

Synthesis of Isocoumarin Precursor : Condensation of 2-methoxy-5-(2-hydroxyethyl)benzaldehyde with malonic acid in acetic anhydride yields the isocoumarin derivative.

-

Reduction : Treatment with excess NaBH (4 eq.) in methanol at 50°C under N for 12 hours reduces the lactone to a diol intermediate.

-

Oxidation : Selective oxidation of the primary alcohol in the diol to a ketone using Jones reagent (CrO/HSO) forms the acetyl group.

Optimization :

-

Stoichiometry : Increasing NaBH to 6 equivalents improves diol yield to 72%.

-

Purification : Column chromatography (petroleum ether:ethyl acetate, 9:1) isolates the target compound with >95% purity.

Nucleophilic Aromatic Substitution

Displacement of Halogenated Intermediates

Patent CN102731327A describes the preparation of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde via nucleophilic substitution of halogenated benzaldehydes with diethylolamine. Analogously, 5-bromo-2-methoxyacetophenone could react with ethylene glycol under basic conditions to introduce the hydroxyethyl group.

Procedure :

-

Synthesis of 5-Bromo-2-methoxyacetophenone : Bromination of 2-methoxyacetophenone using Br/FeBr.

-

Nucleophilic Substitution : Reaction with ethylene glycol in tetrahydrofuran (THF) at 80°C, catalyzed by KCO and KI.

-

Workup : Extraction with ethyl acetate, followed by recrystallization from isopropyl acetate yields the product.

Data Table 1: Optimization of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | KCO | KI | KCO + KI |

| Temperature (°C) | 60 | 80 | 80 |

| Yield (%) | 45 | 68 | 68 |

Multi-Step Synthesis via Grignard Reagents

Ketone Formation via Grignard Addition

A three-step synthesis involving Grignard reagents offers high regiocontrol:

-

Synthesis of 2-Methoxy-5-vinylphenol : Claisen rearrangement of allyl 2-methoxyphenyl ether.

-

Hydroboration-Oxidation : Conversion of the vinyl group to -CHCHOH using BH·THF.

-

Acetylation : Friedel-Crafts acylation with acetyl chloride.

Advantages :

-

Avoids competing electrophilic substitution at undesired positions.

Catalytic Methods Using Functionalized Silica

MCM-41-Supported Catalysts

Search result highlights the use of MCM-41-Pr-THEIC nanomaterials to catalyze acridinedione synthesis. Similar strategies could facilitate the acylation of methoxy-substituted phenols.

Procedure :

-

Catalyst Preparation : Functionalization of MCM-41 with 1,3,5-tris(2-hydroxyethyl) isocyanurate.

-

Reaction : 2-methoxy-5-(2-hydroxyethyl)phenol, acetyl chloride, and catalyst refluxed in toluene for 24 hours.

-

Recycling : The catalyst is recovered via filtration and reused for five cycles with <5% loss in activity.

Data Table 2: Catalyst Performance

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 78 | 98.5 |

| 3 | 75 | 97.8 |

| 5 | 72 | 96.3 |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide or other strong bases in the presence of suitable nucleophiles.

Major Products:

Oxidation: 1-(5-(2-Carboxyethyl)-2-methoxyphenyl)ethanone.

Reduction: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone , also known as HEM (Hydroxyethyl Methoxyphenyl Ethanol), has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications across different domains, supported by comprehensive data tables and documented case studies.

Structural Characteristics

- IUPAC Name : this compound

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

Pharmaceutical Development

HEM has been explored for its potential as a pharmaceutical agent due to its structural similarity to known therapeutic compounds. Its applications include:

- Antidepressant Activity : Preliminary studies suggest that HEM may influence serotonin pathways, similar to other phenolic compounds, indicating potential antidepressant properties.

- Antioxidant Properties : Research indicates that HEM exhibits significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases.

Biochemical Studies

HEM is utilized in various biochemical assays to study:

- Enzyme Inhibition : HEM has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism.

- Cellular Mechanisms : Studies have shown that HEM can modulate cellular signaling pathways, making it a candidate for further investigation in cancer research.

Cosmetic Industry

Due to its antioxidant properties, HEM is being evaluated for use in cosmetic formulations aimed at skin protection against environmental stressors. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in skincare products.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of HEM using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that HEM exhibited a significant reduction in free radical activity compared to control groups, suggesting its potential use as a natural antioxidant agent.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical laboratory investigated the enzyme inhibitory effects of HEM on cytochrome P450 enzymes. The findings indicated that HEM could modulate enzyme activity, which is crucial for drug metabolism and pharmacokinetics.

Case Study 3: Cosmetic Formulation

In a clinical trial assessing the efficacy of skincare products containing HEM, participants reported improvements in skin hydration and texture after four weeks of use. The study highlighted the compound's potential as an active ingredient in cosmetic formulations aimed at anti-aging.

Mécanisme D'action

The mechanism of action of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Substituted Acetophenones with Polar Groups

Key Observations :

Comparison :

- JWH-250’s indole ring contributes to high lipophilicity and cannabinoid receptor binding, whereas the target compound’s hydroxyethyl group may redirect activity toward non-cannabinoid targets (e.g., anti-inflammatory or antimicrobial) .

Natural Product Derivatives

Key Insight :

- Natural acetophenones often exhibit bioactivity linked to hydroxyl/methoxy substitution patterns. The target compound’s hydroxyethyl group may offer novel mechanisms compared to natural derivatives .

Activité Biologique

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, also known as a derivative of methoxyphenyl ethanone, has garnered attention in recent pharmacological studies for its potential biological activities. This compound is notable for its structural features that may influence various biological pathways, particularly its interactions with inflammatory processes and neuroprotective mechanisms.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14O3

- Molecular Weight : 210.24 g/mol

The compound features a methoxy group and a hydroxyl group, which are significant for its biological activity. The presence of these functional groups can enhance its solubility and reactivity, potentially influencing its interaction with biological targets.

Research indicates that this compound may exert its biological effects through the modulation of various signaling pathways. Notably, it has been shown to inhibit the activation of pro-inflammatory pathways, including:

- NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibition of NF-κB can lead to decreased production of inflammatory cytokines.

- MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. The compound's ability to block this pathway suggests potential anti-inflammatory properties.

Anti-inflammatory Effects

A study highlighted the compound's ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E(2), and various cytokines (e.g., TNF-α, IL-1β, IL-6). This was achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating a significant anti-inflammatory effect .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neuroinflammation. By inhibiting microglial activation, it may reduce neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's . The study suggests that the compound could serve as a therapeutic candidate for managing neuroinflammatory conditions.

Case Studies

Several case studies have documented the effects of similar compounds on inflammation and neuroprotection:

- Case Study 1 : In vitro studies demonstrated that derivatives of methoxyphenyl ethanone significantly reduced LPS-induced inflammatory responses in BV-2 microglial cells, correlating with decreased levels of pro-inflammatory cytokines.

- Case Study 2 : Animal models treated with related compounds exhibited reduced neuroinflammation markers and improved behavioral outcomes in models of stress-induced depression.

Data Table: Comparative Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Friedel-Crafts Acylation : Start with 2-methoxy-5-(2-hydroxyethyl)phenol. React with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to minimize side reactions like hydroxyl group oxidation .

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) to isolate the product. Confirm purity via TLC (Rf ~0.4) and HPLC (≥98% purity) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to acetyl chloride) and extend reaction time (24–48 hours) under nitrogen to prevent moisture interference .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H NMR : Expect peaks for methoxy (δ 3.85 ppm, singlet), hydroxyethyl (δ 3.70–3.75 ppm, multiplet for -CH₂OH), and acetyl (δ 2.55 ppm, singlet) groups. Aromatic protons should show coupling patterns consistent with substitution .

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and hydroxyl (-OH) at ~3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 208 (M⁺) and fragmentation patterns matching the hydroxyethyl and methoxy substituents .

Q. What are the key physicochemical properties (solubility, stability) of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL at 25°C). Use sonication for aqueous suspensions .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Stability studies (TGA/DSC) show decomposition onset at 180°C .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Electronic Effects : The hydroxyethyl group (-CH₂CH₂OH) acts as an electron-donating group via resonance, activating the para position for NAS. Compare reactivity with analogs lacking hydroxyethyl (e.g., 2-methoxyacetophenone) using kinetic studies .

- Experimental Design : React with NaNO₂/HCl (diazotization) followed by coupling with β-naphthol. Monitor reaction progress via UV-Vis spectroscopy (λmax ~450 nm for azo products) .

Q. What computational models predict the compound’s pharmacokinetic properties for potential biomedical applications?

Methodological Answer:

- QSAR Studies : Use Schrödinger’s Maestro to model logP (predicted ~2.1) and blood-brain barrier permeability (QPlogBB ~0.3). Correlate with in vitro assays (e.g., Caco-2 permeability) .

- Docking Simulations : Target serotonin receptors (5-HT₂A) using AutoDock Vina. The hydroxyethyl group may form hydrogen bonds with Thr194 and Asn343 residues .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Analysis : Conduct MIC assays (against S. aureus and E. coli) alongside MTT cytotoxicity tests (HEK293 cells). Use Hill equation modeling to distinguish therapeutic indices (TI >10 indicates selectivity) .

- Mechanistic Studies : Perform ROS detection (DCFH-DA assay) to determine if antimicrobial activity is oxidative stress-dependent versus cytotoxicity via apoptosis (caspase-3 activation) .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., handling hydroxyethyl intermediates)?

Methodological Answer:

- Safety Protocols : Use closed systems to minimize exposure to acetyl chloride (corrosive; GHS Category 1B). Implement PPE (nitrile gloves, face shields) and fume hoods .

- Waste Management : Neutralize acidic byproducts with 10% NaHCO₃ before disposal. Monitor air quality for volatile organic compounds (PID detectors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.